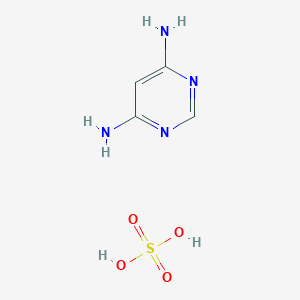![molecular formula C16H23NO B056067 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol CAS No. 115704-83-1](/img/structure/B56067.png)
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds, particularly those containing quinoline and pyrroloquinoline moieties, have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals. These compounds often exhibit antimicrobial, antifungal, and various pharmacological properties, making them subjects of interest in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol" often involves multi-step reactions, including cyclization, acylation, and condensation processes. For instance, the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives has been achieved by three-step procedures starting from amino thiophene carbonitriles and substituted cyclohexane-1,3-diones (Song & Jo, 2009).
Molecular Structure Analysis
Crystal structure analysis of related compounds, such as 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, reveals insights into their conformation and intramolecular interactions. These analyses often include X-ray diffraction methods to determine the arrangement of atoms and the presence of different conformers within the crystal (Rambabu et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions that modify their structures and properties. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones exhibit significant antimicrobial and mosquito larvicidal activities, demonstrating the chemical versatility and biological relevance of these compounds (Rajanarendar et al., 2010).
Aplicaciones Científicas De Investigación
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals against corrosion. This characteristic is particularly beneficial in industrial applications where metal longevity is crucial (Verma, Quraishi, & Ebenso, 2020).
Biomedical Research
Quinoline and quinazoline alkaloids, notable for their significant biological properties, have been the focus of extensive biomedical research. These compounds exhibit a wide spectrum of biological activities, including antitumoral, antifungal, antibacterial, and anti-inflammatory effects. The exploration of these compounds in drug discovery highlights their potential as therapeutic agents in various disease treatments (Shang et al., 2018).
Optoelectronic Applications
Research on functionalized quinazolines and pyrimidines has shown promising applications in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, demonstrate valuable properties for the creation of novel optoelectronic materials. Their applications range from electronic devices to luminescent elements and photoelectric conversion elements, indicating their potential in advancing technology in this area (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Molecular Design and Device Applications
The synthesis and molecular design of Hexaazatriphenylene (HAT) derivatives, including quinoxaline analogs, underscore their importance in organic materials and nanoscience. These compounds are used in a variety of applications, such as n-type semiconductors, sensors, and energy storage, showcasing their versatility and critical role in the development of new materials and devices (Segura, Juárez, Ramos, & Seoane, 2015).
Propiedades
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKOHMQYNQBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357975 |
Source


|
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol | |
CAS RN |
115704-83-1 |
Source


|
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is tetramethyljulolidine primarily used for in current research?
A1: Tetramethyljulolidine, also known as 1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, is frequently employed as a building block in the synthesis of organic compounds with interesting electronic and optical properties. Specifically, it's a valuable precursor for creating red-emitting materials used in organic light-emitting diodes (OLEDs). [, ]
Q2: Can you provide details on the structure and spectroscopic characteristics of tetramethyljulolidine?
A2: Tetramethyljulolidine (C16H23N) has a molecular weight of 229.36 g/mol. [, , ] Its structure incorporates a julolidine core with four methyl groups, contributing to its electron-donating properties. While specific spectroscopic data isn't extensively provided in the provided research, its derivatives are commonly characterized using techniques like 1H NMR and elemental analysis. [, ]
Q3: How does the structure of tetramethyljulolidine influence its applications in material science?
A3: The four methyl groups on the julolidine core in tetramethyljulolidine make it a strong electron donor. This property is crucial for its use in developing donor-acceptor systems with desirable optoelectronic properties. [, ] For example, it's used to build D-π-A (donor-π-bridge-acceptor) compounds where the tetramethyljulolidine acts as the electron donor, influencing the compound's light absorption and emission characteristics. []
Q4: Are there any studies on how modifying the structure of tetramethyljulolidine affects its properties?
A4: While direct modifications to the tetramethyljulolidine core aren't extensively discussed in the provided research, one study explores the impact of incorporating a benzo[b]furan ring into a chromophore containing tetramethyljulolidine. [] This modification resulted in a smaller energy gap and enhanced non-linear optical properties, highlighting how structural changes can significantly impact the material's functionality.
Q5: Are there any known challenges or limitations associated with using tetramethyljulolidine in materials?
A5: One study mentions that while the amide group in julolidine derivatives successfully directs ortho-metalation, this effect is not observed in the tetramethyljulolidine system. [] This suggests that the presence of the four methyl groups might hinder certain reactions or modifications, potentially impacting its versatility in specific synthetic routes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

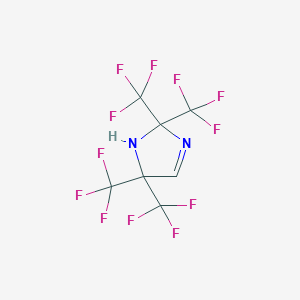
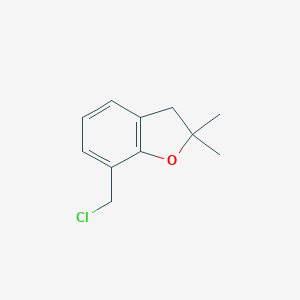
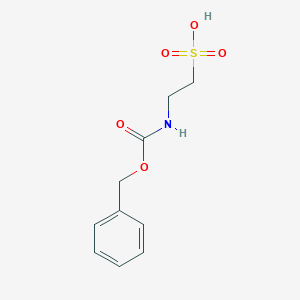
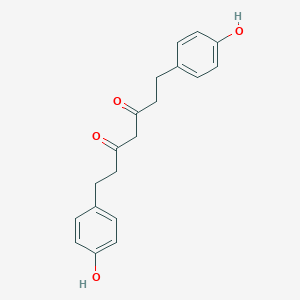
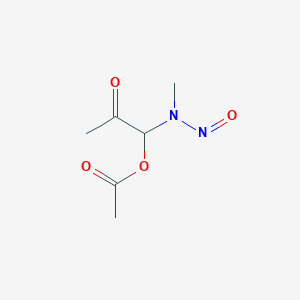

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
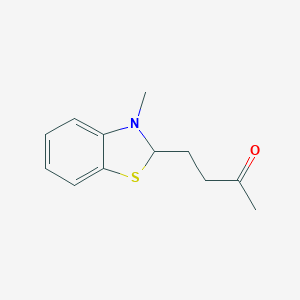
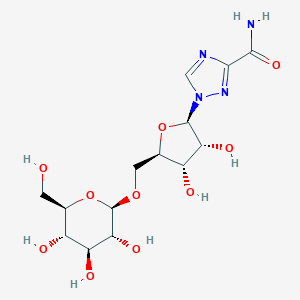
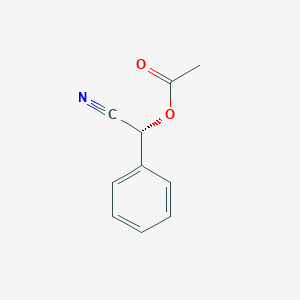
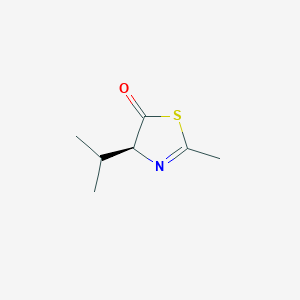
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)

